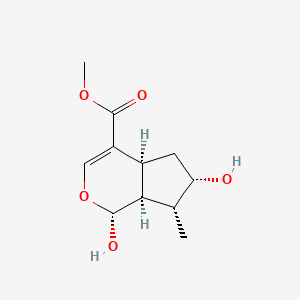

Loganetin

Übersicht

Beschreibung

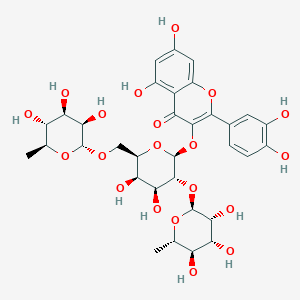

Loganetin is a non-toxic natural product that may be applied in the antibacterial agent development for treating multidrug-resistant Gram negative infections .

Synthesis Analysis

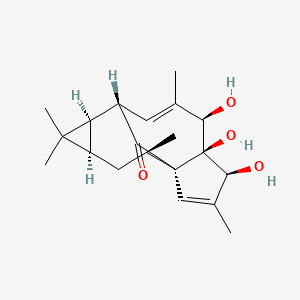

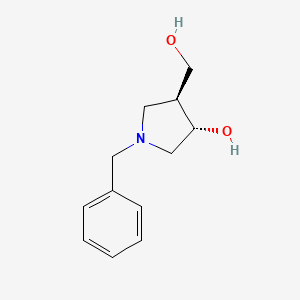

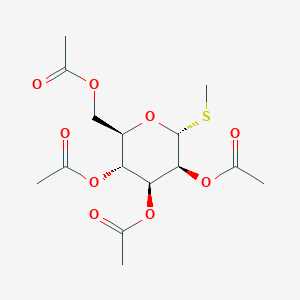

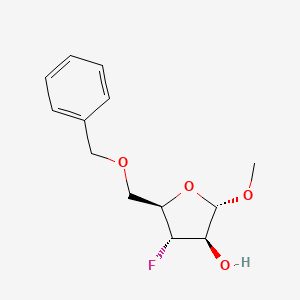

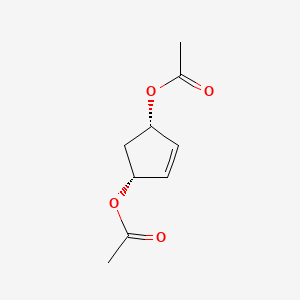

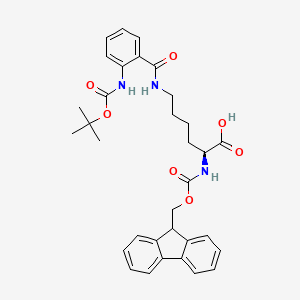

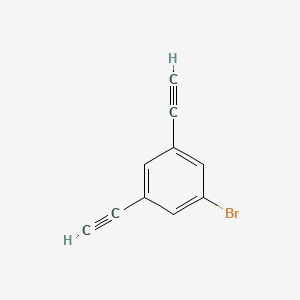

A gram-scale synthesis of loganetin has been accomplished from the readily accessible S - (+)-carvone. The key reactions of the synthesis are a Favorskii rearrangement to introduce four stereocenters and a sulfuric acid-meditated deprotection/cyclization reaction to assemble the sensitive dihydropyran ring with complete stereoselectivity .Molecular Structure Analysis

Loganetin has a molecular formula of C11H16O5 and a molecular weight of 228.242 Da . It has a 5,6-fused bicyclic framework . In molecular docking analysis, it was found that loganetin binds exactly to the ATP-binding site .Chemical Reactions Analysis

The key reactions in the synthesis of Loganetin involve a Favorskii rearrangement to introduce four stereocenters and a sulfuric acid-meditated deprotection/cyclization reaction to assemble the sensitive dihydropyran ring .Physical And Chemical Properties Analysis

Loganetin has a density of 1.3±0.1 g/cm3, a boiling point of 375.7±42.0 °C at 760 mmHg, and a flash point of 145.5±21.4 °C .Wissenschaftliche Forschungsanwendungen

Protection against Acute Kidney Injury

Loganetin has been found to protect against rhabdomyolysis-induced acute kidney injury . It does this by modulating the toll-like receptor 4 signalling pathway . This protective effect was identified in a mouse model of acute kidney injury induced by rhabdomyolysis .

Inhibition of Lymphoma Cell Proliferation

Research has shown that Loganetin can inhibit the proliferation of lymphoma cells . It promotes apoptosis (programmed cell death) in these cells by inactivating the Wnt/β-Catenin pathway . This pathway is known to play a crucial role in cell proliferation and survival .

Promotion of Apoptosis in Lymphoma Cells

In addition to inhibiting cell proliferation, Loganetin also promotes apoptosis in lymphoma cells . This is achieved through the inactivation of the Wnt/β-Catenin pathway , which is a critical regulator of cell survival .

Synergistic Effects with 5-Fluorouracil in Gastric Cancer Treatment

Loganetin has been found to have synergistic effects with 5-fluorouracil (5FU), a common chemotherapy drug, in the treatment of gastric cancer . While 5FU is generally effective against gastrointestinal tumors, resistance often develops in gastric cancer . The combination of Loganetin and 5FU could potentially overcome this resistance .

Wirkmechanismus

Target of Action

Loganetin, a natural product, primarily targets the Toll-like receptor 4 (TLR4) and the Wnt/β-catenin pathway . TLR4 is a key player in the development of acute kidney injury (AKI) , while the Wnt/β-catenin pathway is involved in the progression of lymphoma .

Mode of Action

Loganetin interacts with its targets by inhibiting their activity. It inhibits TLR4 activity and inactivates the Wnt/β-catenin pathway . This results in changes in the expression of various genes and proteins, leading to the modulation of cellular processes.

Biochemical Pathways

Loganetin’s action on TLR4 leads to the inhibition of the NF-κB pathway and pro-apoptotic genes expression . By inactivating the Wnt/β-catenin pathway, it affects the expression of proteins like CyclinD1, Bcl-2, β-catenin, and c-myc . These changes in gene expression and protein levels influence various downstream effects, including cell proliferation, apoptosis, and inflammation .

Pharmacokinetics

It is known that loganetin can be administered intraperitoneally . More research is needed to fully understand Loganetin’s absorption, distribution, metabolism, and excretion (ADME) properties and their impact on its bioavailability.

Result of Action

Loganetin’s action results in several molecular and cellular effects. In the context of AKI, Loganetin reduces kidney damage, decreases blood urea nitrogen and serum creatinine levels, and prevents damage to tubular structures . In lymphoma cells, Loganetin decreases cell viability and induces apoptosis .

Action Environment

The environment in which Loganetin acts can influence its efficacy and stability. For instance, the presence of other compounds, such as 5-fluorouracil, can enhance the anti-cancer effect of Loganetin . .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOHZIIPBYAMJX-KHBMLBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loganetin | |

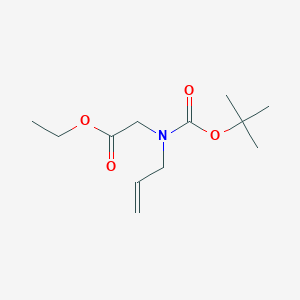

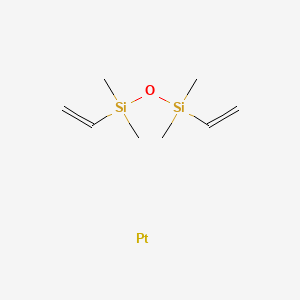

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)